

# Independent Validation of SHEN26 Clinical Trial Data: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SHEN26**

Cat. No.: **B14083366**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published clinical trial data for **SHEN26**, an oral RNA-dependent RNA polymerase (RdRp) inhibitor for the treatment of COVID-19. In the absence of direct independent validation studies of the **SHEN26** Phase II trial, this document presents the available data alongside that of other authorized oral antiviral alternatives: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and VV116. The information is intended to offer a comparative perspective for researchers and drug development professionals.

## Mechanism of Action: Targeting Viral Replication

**SHEN26**, like Molnupiravir and VV116, is a nucleoside analog that inhibits the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.<sup>[1]</sup> By incorporating into the viral RNA, it introduces errors that ultimately prevent the virus from multiplying. Paxlovid, in contrast, is a protease inhibitor that blocks a different key viral enzyme (Mpro) involved in the processing of viral proteins.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SHEN26** and comparator antivirals.

## Quantitative Comparison of Clinical Trial Data

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that these trials were conducted independently and may have variations in patient populations and study designs.

### Table 1: Efficacy Data - Viral Load Reduction

| Drug (Trial)                   | Dosage                                             | Primary Endpoint                                         | Key Finding                                                                 | Citation |
|--------------------------------|----------------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------|----------|
| SHEN26 (Phase II, NCT05676073) | 400 mg twice daily                                 | Change in viral RNA levels on Day 7                      | Significant reduction in viral load on Day 3 and Day 5 compared to placebo. | [1][2]   |
| Paxlovid (EPIC-HR)             | 300 mg nirmatrelvir / 100 mg ritonavir twice daily | COVID-19-related hospitalization or death through Day 28 | 89% reduction in risk of hospitalization or death.                          | [3]      |
| Molnupiravir (MOVE-OUT)        | 800 mg twice daily                                 | Hospitalization or death                                 | 30% relative reduction in hospitalization or death.                         | [4]      |
| VV116 (NCT05341609)            | 600 mg on Day 1, then 300 mg twice daily           | Time to sustained clinical recovery                      | Non-inferior to Paxlovid in time to sustained clinical recovery.            | [5][6]   |

**Table 2: Safety and Tolerability**

| Drug (Trial)            | Key Adverse Events                                               | Discontinuation Rate due to Adverse Events | Citation |
|-------------------------|------------------------------------------------------------------|--------------------------------------------|----------|
| SHEN26 (Phase II)       | No significant difference in adverse events compared to placebo. | Not reported.                              | [2]      |
| Paxlovid (EPIC-HR)      | Dysgeusia (altered taste), diarrhea, hypertension.               | 2.0% (vs. 4.2% in placebo).                | [3]      |
| Molnupiravir (MOVE-OUT) | Diarrhea, nausea, dizziness.                                     | 1.3% (vs. 3.4% in placebo).                | [4]      |
| VV116<br>(NCT05341609)  | Lower incidence of adverse events compared to Paxlovid.          | Not reported.                              | [5]      |

## Experimental Protocols

This section provides a high-level overview of the methodologies used in the key clinical trials cited. For complete details, please refer to the respective clinical trial registrations.

### SHEN26 Phase II Study (NCT05676073)[7][8]

- Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.
- Participants: Adults with mild to moderate COVID-19.
- Intervention:
  - **SHEN26** low dose (200 mg)
  - **SHEN26** high dose (400 mg)
  - Placebo

- Primary Outcome: Change in SARS-CoV-2 RNA levels from baseline to Day 7.
- Key Assessments: Viral load (RT-PCR), safety and tolerability.

## **Paxlovid EPIC-HR Study[3][9]**

- Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.
- Intervention:
  - Nirmatrelvir (300 mg) with ritonavir (100 mg)
  - Placebo
- Primary Outcome: COVID-19-related hospitalization or death from any cause through Day 28.
- Key Assessments: Clinical progression, viral load, safety.

## **Molnupiravir MOVe-OUT Study[4][10][11]**

- Design: A Phase 3, randomized, placebo-controlled, double-blind trial.
- Participants: Non-hospitalized adults with mild-to-moderate COVID-19 and at least one risk factor for severe disease.
- Intervention:
  - Molnupiravir (800 mg)
  - Placebo
- Primary Outcome: The proportion of participants who were hospitalized or died through Day 29.
- Key Assessments: Clinical status, safety and tolerability.

## VV116 Phase III Study (NCT05341609)[5][12][13]

- Design: A phase 3, noninferiority, observer-blinded, randomized trial.
- Participants: Symptomatic adults with mild-to-moderate Covid-19 with a high risk of progression.
- Intervention:
  - VV116
  - Nirmatrelvir-ritonavir (Paxlovid)
- Primary Outcome: Time to sustained clinical recovery through day 28.
- Key Assessments: Clinical recovery, adverse events.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the Phase II/III clinical trials discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Generalized clinical trial workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 4. pharmacists.ca [pharmacists.ca]
- 5. VV116 versus Nirmatrelvir-Ritonavir for Oral Treatment of Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Independent Validation of SHEN26 Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14083366#independent-validation-of-published-shen26-clinical-trial-data>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)